molecular formula C9H11N B580523 3-Cyclopropyl-2-methylpyridine CAS No. 1346533-28-5

3-Cyclopropyl-2-methylpyridine

Cat. No.: B580523
CAS No.: 1346533-28-5
M. Wt: 133.194
InChI Key: LREIJCYCOLPRQF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpyridine is a heterocyclic organic compound with the chemical formula C9H11N. It is a pyridine derivative that contains a cyclopropyl and a methyl group attached to the pyridine ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3-Cyclopropyl-2-methylpyridine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and utilizes boron reagents under mild and functional group tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-2-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the cyclopropyl group, resulting in different chemical properties.

    3-Cyclopropylpyridine: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 3-Cyclopropyl-2-methylpyridine is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-cyclopropyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREIJCYCOLPRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744795
Record name 3-Cyclopropyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346533-28-5
Record name 3-Cyclopropyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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